![molecular formula C12H15N3OS B1274939 5-[(3,5-dimethylphenoxy)methyl]-4-methyl-4H-1,2,4-triazole-3-thiol CAS No. 667413-37-8](/img/structure/B1274939.png)
5-[(3,5-dimethylphenoxy)methyl]-4-methyl-4H-1,2,4-triazole-3-thiol
Overview
Description
5-[(3,5-dimethylphenoxy)methyl]-4-methyl-4H-1,2,4-triazole-3-thiol is an organic compound with the molecular formula C13H16N2OS. It is a solid substance with a white or off-white appearance. This compound is stable at room temperature and is soluble in some organic solvents such as ethanol, dimethylformamide, and chloroform, but insoluble in water .
Preparation Methods
The preparation of 5-[(3,5-dimethylphenoxy)methyl]-4-methyl-4H-1,2,4-triazole-3-thiol can be achieved through chemical synthesis. One common method involves the condensation reaction between 3,5-dimethylbenzyl alcohol and 1,2,4-triazole-3-thiol . The specific synthetic routes and reaction conditions may vary depending on the desired purity and yield of the final product. Industrial production methods often involve multi-step reactions and purification processes to ensure the compound’s quality and consistency .
Chemical Reactions Analysis
5-[(3,5-dimethylphenoxy)methyl]-4-methyl-4H-1,2,4-triazole-3-thiol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common reagents and conditions used in these reactions include organic solvents like ethanol and dimethylformamide, as well as catalysts such as palladium or platinum. Major products formed from these reactions depend on the specific reagents and conditions used, but they often include derivatives with modified functional groups .
Scientific Research Applications
Agricultural Applications
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Fungicide Development :
- The compound has been investigated for its potential as a fungicide. Triazoles are known for their ability to inhibit the biosynthesis of ergosterol, an essential component of fungal cell membranes. This inhibition leads to the disruption of fungal growth and reproduction.
- Studies have shown that triazole derivatives exhibit significant antifungal activity against various plant pathogens, making them suitable candidates for agricultural fungicide formulations .
- Plant Growth Regulation :
Medicinal Chemistry Applications
-
Antimicrobial Activity :
- The compound has demonstrated antimicrobial properties in various studies. Its mechanism of action involves disrupting microbial cell function, which can be beneficial in developing new antibiotics or antimicrobial agents .
- Case studies have highlighted its effectiveness against resistant strains of bacteria, suggesting its potential role in combating antibiotic resistance .
-
Cancer Research :
- Preliminary research suggests that triazole derivatives may exhibit anticancer activity by inducing apoptosis in cancer cells and inhibiting tumor growth. This property is attributed to their ability to interfere with cellular signaling pathways involved in cancer progression .
- Ongoing studies are exploring the compound's efficacy in various cancer models, focusing on its potential as a therapeutic agent.
Summary of Case Studies
Mechanism of Action
The mechanism of action of 5-[(3,5-dimethylphenoxy)methyl]-4-methyl-4H-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets and pathways. The compound may exert its effects through the inhibition of enzymes or receptors involved in critical biological processes. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to potential anticancer effects .
Comparison with Similar Compounds
5-[(3,5-dimethylphenoxy)methyl]-4-methyl-4H-1,2,4-triazole-3-thiol can be compared with other similar compounds, such as:
4-Benzyl-5-[(3,4-dimethylphenoxy)methyl]-4H-1,2,4-triazole-3-thiol: This compound has a benzyl group instead of a methyl group, which may result in different chemical and biological properties.
5-Benzyl-4-methyl-4H-1,2,4-triazole-3-thiol: This compound lacks the phenoxy group, which may affect its solubility and reactivity.
4-Benzyl-5-(4-chlorophenyl)-4H-1,2,4-triazole-3-thiol: The presence of a chlorophenyl group may enhance its biological activity compared to the dimethylphenoxy derivative.
The uniqueness of this compound lies in its specific structural features, which contribute to its distinct chemical and biological properties.
Biological Activity
5-[(3,5-dimethylphenoxy)methyl]-4-methyl-4H-1,2,4-triazole-3-thiol (CAS Number: 667413-37-8) is a triazole derivative that has garnered interest in pharmaceutical research due to its potential biological activities. This compound features a triazole ring, which is known for its diverse pharmacological properties, including antifungal, antibacterial, and anticancer activities. The unique structure of this compound suggests a promising profile for various therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is C₁₂H₁₅N₃OS. It possesses a thiol group that can enhance its biological interactions. The compound's structure can be summarized as follows:
Property | Value |
---|---|
Molecular Weight | 249.34 g/mol |
CAS Number | 667413-37-8 |
Physical Form | Solid |
Purity | 95% |
Antifungal Activity
Triazole derivatives are primarily recognized for their antifungal properties. Studies have demonstrated that compounds similar to this compound exhibit significant antifungal activity against various strains. For instance, a related study reported that triazole derivatives showed considerable inhibitory effects on Candida albicans and other fungal strains . The mechanism of action often involves the inhibition of fungal cytochrome P450 enzymes, leading to impaired ergosterol synthesis.
Antibacterial Activity
The antibacterial potential of triazole compounds has also been explored extensively. Research indicates that certain derivatives demonstrate broad-spectrum activity against both Gram-positive and Gram-negative bacteria. Molecular docking studies have revealed strong binding affinities to bacterial enzyme targets, suggesting a robust mechanism for their antibacterial action . Compounds derived from similar structures have shown minimum inhibitory concentrations (MICs) that are competitive with established antibiotics.
Anticancer Activity
Recent investigations into the anticancer properties of triazole derivatives have highlighted their cytotoxic effects against various cancer cell lines. For example, studies have reported that certain triazole compounds exhibit selective cytotoxicity towards melanoma and breast cancer cell lines . The mechanism often involves the induction of apoptosis and inhibition of cell proliferation through various signaling pathways.
Case Studies
- Antifungal Efficacy : A study on a series of triazole derivatives demonstrated significant antifungal activity against Aspergillus niger and Aspergillus flavus, with some compounds achieving IC50 values comparable to standard antifungals like terbinafine .
- Antibacterial Properties : Research involving molecular docking indicated that specific triazoles had high binding affinities to bacterial targets, supporting their potential use as novel antibiotics .
- Anticancer Potential : In vitro studies on melanoma cells indicated that certain synthesized triazole derivatives exhibited enhanced cytotoxicity compared to standard chemotherapeutics, suggesting their potential as effective anticancer agents .
Properties
IUPAC Name |
3-[(3,5-dimethylphenoxy)methyl]-4-methyl-1H-1,2,4-triazole-5-thione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3OS/c1-8-4-9(2)6-10(5-8)16-7-11-13-14-12(17)15(11)3/h4-6H,7H2,1-3H3,(H,14,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LQLFVZTUJLBZGP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)OCC2=NNC(=S)N2C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N3OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70395718 | |
Record name | 5-[(3,5-dimethylphenoxy)methyl]-4-methyl-4H-1,2,4-triazole-3-thiol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70395718 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.33 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
667413-37-8 | |
Record name | 5-[(3,5-dimethylphenoxy)methyl]-4-methyl-4H-1,2,4-triazole-3-thiol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70395718 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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